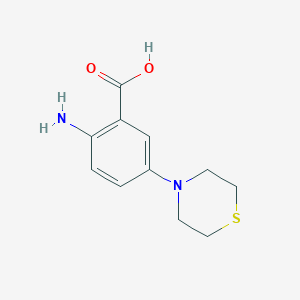

2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-thiomorpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWQPQXXGYZVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183582-61-7 | |

| Record name | 2-amino-5-(thiomorpholin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 2 Amino 5 Thiomorpholin 4 Yl Benzoic Acid and Analogues

Strategic Disconnections and Retrosynthetic Analysis

A retrosynthetic analysis of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid suggests logical disconnections to identify plausible starting materials. The primary disconnection is the C-N bond between the aromatic ring and the thiomorpholine (B91149) moiety. This bond is commonly formed via nucleophilic aromatic substitution or, more efficiently, through transition-metal-catalyzed cross-coupling reactions. This leads to two key precursors: a suitably functionalized 2-aminobenzoic acid derivative and thiomorpholine.

A further disconnection on the 2-aminobenzoic acid core points towards a 2-amino-5-halobenzoic acid, a versatile intermediate for cross-coupling. The amino and carboxyl groups can be traced back to a 5-halo-2-nitrobenzoic acid, where the nitro group serves as a precursor to the amine via reduction, a common and reliable transformation in aromatic chemistry. This multi-step disconnection strategy provides a flexible and robust framework for the synthesis of the target molecule and its analogues.

Precursor Synthesis and Functionalization

The success of the proposed synthesis hinges on the efficient preparation of its key precursors.

2-Amino-5-halobenzoic Acids: These intermediates are crucial for the subsequent coupling step. A general route involves the nitration of a commercially available benzoic acid, followed by halogenation and subsequent reduction of the nitro group. researchgate.net For instance, a novel synthetic route to 3-amino-5-halo-2-iodobenzoates has been developed, which could be adapted for the synthesis of the required 5-halo-2-aminobenzoic acid isomers. researchgate.net The synthesis of various aminobenzoic acid derivatives is well-documented, often starting from simple aromatic compounds and introducing the amino and carboxyl groups through a series of functional group interconversions. nih.govresearchgate.netnih.gov

Thiomorpholine: The synthesis of the thiomorpholine heterocycle can be achieved through several established methods. acs.orgnih.gov Common approaches include the cyclization of diethanolamine (B148213) derivatives or the reaction of 2-mercaptoethanol (B42355) with aziridine. nih.gov A more modern and efficient method involves a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow setup, using inexpensive starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride. acs.orgnih.govresearchgate.netnih.gov This continuous flow process is robust and allows for the safe handling of potentially hazardous intermediates. researchgate.net

Multi-Step Synthetic Approaches

With the precursors in hand, a multi-step sequence can be employed to assemble the final product. This typically involves a series of well-established organic transformations.

A plausible synthetic route begins with a 5-halo-2-nitrobenzoic acid. The sequence of transformations is critical. Typically, the coupling reaction is performed before the reduction of the nitro group to avoid potential side reactions involving the free amine.

Protection (if necessary): The carboxylic acid group might require protection to prevent interference with the coupling reaction, although many modern coupling methods tolerate free carboxylic acids. nih.gov

Coupling: The 5-halo-2-nitrobenzoic acid is coupled with thiomorpholine.

Reduction: The nitro group of the resulting 5-(thiomorpholin-4-yl)-2-nitrobenzoic acid is then reduced to the primary amine to yield the final product. Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or iron in acidic media.

The key step in the synthesis is the formation of the C-N bond between the benzoic acid ring and the thiomorpholine nitrogen. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgyoutube.com This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org

The reaction typically involves an aryl halide (e.g., 5-bromo-2-aminobenzoic acid), an amine (thiomorpholine), a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often providing excellent results. youtube.com The development of specialized catalyst systems has expanded the scope of this reaction to include challenging substrates like unprotected heterocyclic bromides. nih.govmit.edumit.edu

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl Halide | 5-Bromo-2-aminobenzoic acid | Electrophilic partner |

| Amine | Thiomorpholine | Nucleophilic partner |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Forms the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BrettPhos, BINAP | Stabilizes the catalyst and facilitates key steps in the catalytic cycle. wikipedia.orgyoutube.com |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. libretexts.org |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate. |

While the primary strategy involves coupling a pre-synthesized thiomorpholine, an alternative approach involves forming the heterocycle directly on the aromatic scaffold. For analogues, this could involve a double Michael addition of an aniline (B41778) to a divinyl sulfone derivative. This strategy is particularly useful for synthesizing thiomorpholine 1,1-dioxide analogues.

One-Pot and Cascade Reaction Sequences

To improve synthetic efficiency, reduce waste, and simplify purification, multi-step sequences are increasingly being consolidated into one-pot or cascade reactions. units.itrsc.orgnih.gov For the synthesis of this compound, a potential one-pot process could involve the reduction of a nitroarene precursor followed by an in-situ cyclization or coupling step. researchgate.netnih.govrsc.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology can be effectively applied to the synthesis of this compound and its analogues, particularly for the Buchwald-Hartwig amination and SNAr reactions.

The application of microwave irradiation in Buchwald-Hartwig aminations has been shown to significantly reduce reaction times from hours to minutes, while often improving yields. nih.govnih.gov For the coupling of a 5-halo-2-aminobenzoic acid derivative with thiomorpholine, a screening of reaction parameters such as temperature, solvent, catalyst, ligand, and base under microwave conditions can lead to an optimized protocol. The choice of solvent is crucial, with options like benzotrifluoride (B45747) (BTF) showing better microwave absorbance and leading to higher yields compared to traditional solvents like toluene. organic-chemistry.org

Similarly, microwave-assisted SNAr reactions can be optimized. The rapid and efficient heating provided by microwaves can overcome the activation energy barrier for the nucleophilic attack, facilitating the reaction even with less activated substrates. iaea.org The optimization would involve varying the temperature, reaction time, and the choice of base and solvent to maximize the yield of the desired product.

Table 1: Comparison of Conventional and Microwave-Assisted Buchwald-Hartwig Amination for Analogous N-Aryl Heterocycles

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Method | Time | Yield (%) | Reference |

| 1 | 1,4-dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | Conventional | 24 h | Moderate | nih.gov |

| 2 | 1,4-dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | Microwave (200W) | 10-30 min | Excellent | nih.gov |

| 3 | 6-bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Conventional | - | - | organic-chemistry.org |

| 4 | 6-bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | BTF | Microwave (150°C) | - | Higher than conventional | organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key aspects include the use of safer solvents, energy efficiency, and atom economy.

For SNAr reactions, traditional dipolar aprotic solvents like DMF and DMSO, which have toxicity concerns, can be replaced with greener alternatives. acsgcipr.org Polyethylene glycol (PEG) and water have been explored as effective and environmentally friendly solvents for SNAr reactions. nih.govresearchgate.net The use of water as a solvent is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net The application of polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water can further enhance the efficiency of SNAr reactions under mild conditions. researchgate.net

In the context of Buchwald-Hartwig amination, the development of catalytic systems that are effective in greener solvents is an active area of research. The use of microwave irradiation, as discussed previously, aligns with the principle of energy efficiency by significantly reducing reaction times. researchgate.net Furthermore, designing processes that minimize waste generation, for example, through one-pot reactions, contributes to a greener synthesis. A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which offers advantages of a simple work-up procedure, milder conditions, shorter reaction time, higher yield, and environmental friendliness. nih.gov

Table 2: Green Solvents for Nucleophilic Aromatic Substitution Reactions

| Solvent | Properties | Application Example | Reference |

| Water | Non-toxic, non-flammable, inexpensive | SNAr of various nucleophiles and electrophiles with HPMC additive | researchgate.net |

| Polyethylene Glycol (PEG-400) | Biodegradable, non-toxic, non-volatile | SNAr of nitrogen-containing fused heterocycles | nih.gov |

| γ-Valerolactone (GVL) | Bio-based, biodegradable | MW-assisted C-H arylation of thiophenes | unito.it |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. For a Buchwald-Hartwig amination approach, several factors can be systematically varied to improve the reaction outcome. These include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., XPhos, SPhos, BINAP), the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃), the solvent (e.g., toluene, dioxane, THF), and the reaction temperature and time. The use of Design of Experiments (DoE) can be a powerful tool to efficiently screen these variables and identify the optimal conditions. gctlc.org

Table 3: Parameters for Optimization of Buchwald-Hartwig Amination

| Parameter | Variables | Impact on Reaction | Reference |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst activity and stability | nih.gov |

| Ligand | Biarylphosphines (XPhos, SPhos), Ferrocenylphosphines (Josiphos), BINAP | Reaction rate, selectivity, and substrate scope | nih.gov |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS | Deprotonation of the amine, catalyst activation | nih.gov |

| Solvent | Toluene, Dioxane, THF, BTF | Solvation of reactants and catalyst, microwave absorbance | organic-chemistry.org |

| Temperature | Room temperature to high temperatures (e.g., 150°C) | Reaction rate, catalyst stability | organic-chemistry.org |

Scalable Synthesis and Process Chemistry Implications

The transition from a laboratory-scale synthesis to a scalable process for the production of this compound requires careful consideration of process chemistry principles. These include the cost and availability of starting materials, the safety of the reaction conditions, the robustness of the process, and the ease of product isolation and purification.

Continuous flow chemistry offers several advantages for the scalable synthesis of chemical compounds, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation. wiley-vch.de A scalable, two-step continuous flow synthesis of thiomorpholine itself has been developed, which could be integrated into a larger process for the production of the target molecule. chemrxiv.org The development of a scalable flow process for the final C-N bond-forming step, whether it be a Buchwald-Hartwig amination or an SNAr reaction, would be a key objective for industrial production. For instance, kilogram-scale flow homologation and borylation reactions have been successfully implemented in the pharmaceutical industry. wiley-vch.de

Isolation and Purification Techniques for Synthetic Products

The isolation and purification of the final product, this compound, are crucial steps to ensure the required purity for its intended application. The purification strategy will depend on the physical and chemical properties of the compound and the impurities present after the reaction.

Crystallization is a common and effective method for the purification of solid organic compounds like substituted aminobenzoic acids. The choice of solvent or solvent system is critical for successful crystallization. For aminobenzoic acids, solvents such as water, ethanol, or mixtures thereof are often used. researchgate.netdiva-portal.orgrsc.org The polymorphism of the compound should also be considered, as different crystalline forms can have different physical properties.

Chromatographic techniques are also widely used for the purification of organic compounds. For aromatic amines, which can interact strongly with acidic silica (B1680970) gel, normal-phase column chromatography may require the addition of a competing amine (e.g., triethylamine) to the mobile phase or the use of an amine-functionalized stationary phase to achieve good separation. semanticscholar.org Reversed-phase high-performance liquid chromatography (HPLC) is another powerful technique for the purification of ionizable compounds like aminobenzoic acids, where the pH of the mobile phase can be adjusted to optimize the separation. mdpi.com The separation of isomers, if present, can also be achieved using specialized chromatographic methods. iaea.orgnsf.govnih.gov

Table 4: Common Purification Techniques for Aminobenzoic Acid Derivatives

| Technique | Principle | Key Considerations | Reference |

| Crystallization | Differential solubility of the compound and impurities in a solvent. | Solvent selection, cooling rate, control of supersaturation, potential for polymorphism. | researchgate.netdiva-portal.org |

| Column Chromatography (Normal Phase) | Adsorption of compounds onto a polar stationary phase (e.g., silica gel). | Use of amine additives in the mobile phase or amine-functionalized silica for basic compounds. | semanticscholar.org |

| High-Performance Liquid Chromatography (HPLC) (Reversed Phase) | Partitioning of compounds between a nonpolar stationary phase and a polar mobile phase. | pH of the mobile phase for ionizable compounds, choice of column and mobile phase for isomer separation. | mdpi.comnih.gov |

Chemical Reactivity and Transformation Pathways of 2 Amino 5 Thiomorpholin 4 Yl Benzoic Acid

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group is a highly reactive functional group that readily participates in a range of chemical reactions. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its synthetic utility.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to partake in nucleophilic substitution reactions. quora.com While direct nucleophilic aromatic substitution on the benzene (B151609) ring of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid is not a typical reaction pathway, the amino group itself can act as the nucleophile.

The reactivity of the amino group can be influenced by the electronic nature of the aromatic ring. The presence of the electron-donating thiomorpholine (B91149) group enhances the nucleophilicity of the amino group, making it more reactive towards electrophiles.

| Reactant | Reagent | Expected Product | Reaction Conditions |

| This compound | Alkyl Halide (e.g., CH₃I) | 2-(Methylamino)-5-(thiomorpholin-4-yl)benzoic acid | Typically in the presence of a weak base to neutralize the formed acid. |

| This compound | Aryl Halide (with activating groups) | 2-(Arylamino)-5-(thiomorpholin-4-yl)benzoic acid | Often requires a catalyst, such as a palladium complex (e.g., Buchwald-Hartwig amination). |

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to form the corresponding amides. jove.comjove.com This reaction is often employed to protect the amino group or to modify the electronic properties of the molecule. libretexts.orglibretexts.org Acylation reduces the activating effect of the amino group, which can be advantageous in preventing polysubstitution during subsequent electrophilic aromatic substitution reactions. jove.comlibretexts.orglibretexts.org

| Reactant | Acylating Agent | Expected Product | Typical Conditions |

| This compound | Acetyl Chloride | 2-(Acetylamino)-5-(thiomorpholin-4-yl)benzoic acid | In the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize HCl. |

| This compound | Acetic Anhydride | 2-(Acetylamino)-5-(thiomorpholin-4-yl)benzoic acid | Often with a catalytic amount of acid or base. |

| This compound | Benzoyl Chloride | 2-(Benzoylamino)-5-(thiomorpholin-4-yl)benzoic acid | Schotten-Baumann conditions (e.g., aqueous NaOH). |

Primary aromatic amines, such as the one present in this compound, can be converted into diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). researchgate.netnoaa.govyoutube.com This process, known as diazotization, is usually carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. slideshare.net

The arenediazonium salt is a highly versatile intermediate that can undergo a variety of transformations where the diazonio group is replaced by a wide range of nucleophiles. libretexts.orgrsc.org These reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, provide a powerful tool for the synthesis of a diverse array of substituted aromatic compounds.

| Intermediate | Reagent | Expected Product | Reaction Name/Type |

| 2-Carboxy-4-(thiomorpholin-4-yl)benzenediazonium chloride | CuCl/HCl | 2-Chloro-5-(thiomorpholin-4-yl)benzoic acid | Sandmeyer Reaction |

| 2-Carboxy-4-(thiomorpholin-4-yl)benzenediazonium chloride | CuBr/HBr | 2-Bromo-5-(thiomorpholin-4-yl)benzoic acid | Sandmeyer Reaction |

| 2-Carboxy-4-(thiomorpholin-4-yl)benzenediazonium chloride | CuCN/KCN | 2-Cyano-5-(thiomorpholin-4-yl)benzoic acid | Sandmeyer Reaction |

| 2-Carboxy-4-(thiomorpholin-4-yl)benzenediazonium chloride | H₂O, heat | 2-Hydroxy-5-(thiomorpholin-4-yl)benzoic acid | Hydrolysis |

| 2-Carboxy-4-(thiomorpholin-4-yl)benzenediazonium chloride | HBF₄, heat | 2-Fluoro-5-(thiomorpholin-4-yl)benzoic acid | Schiemann Reaction |

| 2-Carboxy-4-(thiomorpholin-4-yl)benzenediazonium chloride | KI | 2-Iodo-5-(thiomorpholin-4-yl)benzoic acid | Iodination |

| 2-Carboxy-4-(thiomorpholin-4-yl)benzenediazonium chloride | H₃PO₂ | 5-(Thiomorpholin-4-yl)benzoic acid | Deamination |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another key functional handle in this compound, allowing for a range of derivatization reactions.

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. tcu.eduyoutube.com The equilibrium of this reaction can be driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol.

Similarly, the carboxylic acid can be transformed into an amide by reaction with an amine. youtube.com This transformation typically requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. nih.govluxembourg-bio.com

| Reactant | Reagent | Expected Product | Typical Conditions |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-amino-5-(thiomorpholin-4-yl)benzoate | Reflux in methanol. |

| This compound | Ethanol, HCl (cat.) | Ethyl 2-amino-5-(thiomorpholin-4-yl)benzoate | Reflux in ethanol. |

| This compound | Benzylamine, EDC | N-Benzyl-2-amino-5-(thiomorpholin-4-yl)benzamide | In an organic solvent like DMF or CH₂Cl₂. |

| This compound | Ammonia, coupling agent | 2-Amino-5-(thiomorpholin-4-yl)benzamide | Use of a suitable coupling agent. |

The removal of the carboxylic acid group, known as decarboxylation, from aminobenzoic acids can be achieved under certain conditions. The presence of the electron-donating amino group can facilitate this reaction, particularly when it is in the ortho or para position to the carboxyl group. psu.edursc.org The decarboxylation of p-aminobenzoic acid to aniline (B41778) can be accomplished by heating in an acidic aqueous solution. google.com It is plausible that this compound could undergo a similar transformation, although the specific conditions required may vary. Enzymatic methods for the decarboxylation of aminobenzoates have also been reported. acs.org

| Reactant | Conditions | Expected Product | Byproduct |

| This compound | Heating in acidic solution | 4-Thiomorpholinoaniline | CO₂ |

| This compound | Thermal decarboxylation (neat) | 4-Thiomorpholinoaniline | CO₂ |

Salt Formation and Coordination Chemistry

The structure of this compound incorporates both acidic (carboxylic acid) and basic (amino and thiomorpholine nitrogen) functional groups, allowing it to form salts with both bases and acids. The carboxylic acid group (-COOH) can be deprotonated by a base to form a carboxylate salt. Conversely, the aromatic amino group (-NH2) and the nitrogen atom of the thiomorpholine ring can be protonated by acids to form ammonium (B1175870) salts.

The molecule also possesses multiple potential donor atoms, including the nitrogen of the amino group, the nitrogen and sulfur atoms of the thiomorpholine ring, and the oxygen atoms of the carboxylate group. This arrangement makes it a candidate for acting as a ligand in coordination chemistry, capable of forming complexes with various metal ions. scirp.orgresearchgate.net The coordination could occur through one or more of these sites, potentially leading to the formation of metal chelates. nih.gov The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

| Functional Group | Reagent Type | Product |

| Carboxylic Acid (-COOH) | Base (e.g., NaOH) | Carboxylate Salt |

| Amino Group (-NH2) | Acid (e.g., HCl) | Ammonium Salt |

| Thiomorpholine Nitrogen | Acid (e.g., HCl) | Ammonium Salt |

Reactivity of the Thiomorpholine Heterocycle

The thiomorpholine ring is a saturated heterocycle that exhibits reactivity characteristic of both secondary amines and thioethers. researchgate.netjchemrev.com

The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Treatment with mild oxidizing agents can convert the thioether to a sulfoxide (B87167), while stronger oxidizing agents can lead to the corresponding sulfone. These transformations can significantly alter the electronic properties and solubility of the molecule. The thiomorpholine ring itself is generally resistant to chemical reduction under standard conditions due to the stability of the C-N and C-S single bonds.

| Reagent | Product | Oxidation State of Sulfur |

| Mild Oxidant (e.g., H₂O₂, NaIO₄) | 2-Amino-5-(1-oxothiomorpholin-4-yl)benzoic acid | Sulfoxide |

| Strong Oxidant (e.g., KMnO₄, m-CPBA) | 2-Amino-5-(1,1-dioxothiomorpholin-4-yl)benzoic acid | Sulfone |

The molecule contains two nitrogen atoms that can potentially undergo N-alkylation and N-acylation: the exocyclic aromatic amino group and the endocyclic nitrogen of the thiomorpholine ring. The reactivity of each nitrogen depends on its nucleophilicity and the steric hindrance around it. Generally, the nitrogen of the thiomorpholine, being an aliphatic secondary amine, is more nucleophilic than the aromatic amino group and might react preferentially under certain conditions. monash.edunih.gov However, the reactivity of the aromatic amine can be enhanced. Standard alkylating agents like alkyl halides or acylating agents such as acyl chlorides and anhydrides can be used for these transformations. nih.gov

The thiomorpholine ring is a stable six-membered heterocycle and does not readily undergo ring-opening reactions under typical laboratory conditions. nih.gov Such reactions would likely require harsh conditions, such as treatment with strong reducing agents or specific catalysts, which could also affect other functional groups in the molecule. There is currently no specific literature data suggesting common ring-opening or ring-closing pathways for this compound.

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

The regioselectivity of electrophilic aromatic substitution (SEAr) on the benzoic acid ring of this compound is governed by the directing effects of the three existing substituents: the amino group (-NH₂), the thiomorpholinyl group, and the carboxyl group (-COOH). wikipedia.orgmasterorganicchemistry.comnumberanalytics.com

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group.

Thiomorpholinyl Group: Attached via its nitrogen atom, this group is also activating and ortho, para-directing.

Carboxyl Group (-COOH): This is a deactivating, meta-directing group. numberanalytics.com

The positions for electrophilic attack are therefore determined by the interplay of these effects. The powerful activating and directing influence of the amino group is expected to dominate. The positions ortho to the amino group (positions 3 and 1) are the most likely sites for substitution. Position 3 is sterically less hindered. The position para to the amino group is already occupied by the thiomorpholinyl substituent.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 2 | Activating | ortho, para |

| -C₄H₈NS (Thiomorpholinyl) | 5 | Activating | ortho, para |

| -COOH | 1 | Deactivating | meta |

Chelation and Complexation Chemistry (if applicable to metal ions)

Due to the presence of multiple heteroatoms capable of donating lone pairs of electrons, this compound is a potential chelating agent for metal ions. nih.govrsc.org Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of stable ring structures. rsc.orgrsc.org

The potential donor sites in this molecule allow for the formation of five- or six-membered chelate rings, which are thermodynamically favorable. For example, coordination of a metal ion with the carboxylate oxygen and the nitrogen of the amino group would form a stable six-membered ring. Other combinations involving the thiomorpholine nitrogen and sulfur are also possible, leading to a versatile coordination behavior with a range of metal ions. This property is significant in fields such as medicinal chemistry for the development of metal-sequestering agents or in materials science for the creation of novel coordination polymers. nih.govmdpi.com

| Potential Donor Atoms | Possible Chelate Ring Formation |

| Carboxylate Oxygen, Amino Nitrogen | Formation of a 6-membered ring |

| Carboxylate Oxygen, Thiomorpholine Nitrogen | Less likely due to steric strain |

| Amino Nitrogen, Thiomorpholine Sulfur | Potential for larger ring formation |

Lack of Publicly Available Data on the

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the mechanistic studies of key chemical transformations for the compound this compound. Detailed research findings, data tables, and mechanistic insights into its chemical reactivity and transformation pathways appear to be absent from the current body of scientific publications.

Searches for this specific compound did not yield any dedicated studies on its reaction mechanisms. While information exists for structurally related compounds and isomers, such as 5-amino-2-(thiomorpholin-4-yl)benzoic acid and 3-amino-4-(thiomorpholin-4-yl)benzoic acid, this information cannot be extrapolated to accurately describe the chemical behavior of the requested molecule due to the significant influence of substituent positioning on chemical reactivity.

The electronic and steric effects of the amino, thiomorpholinyl, and carboxylic acid groups at their specific positions (2, 5, and 1, respectively) on the benzoic acid ring would uniquely govern the compound's reactivity. For instance, the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid, as well as the bulky thiomorpholinyl substituent, would dictate its behavior in various chemical reactions. However, without experimental or computational studies, any discussion of its reaction mechanisms would be purely speculative.

It is important to note that the absence of published data does not necessarily mean that research has not been conducted. Such information may exist in proprietary internal reports within commercial or academic research institutions that have not been made public.

Given the lack of available data, a detailed and scientifically accurate article on the "Mechanistic Studies of Key Chemical Transformations" of this compound cannot be generated at this time. Further research and publication in this specific area would be required to provide the necessary information.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a definitive structural confirmation of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid, a suite of NMR experiments would be conducted.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the amino, carboxylic acid, and thiomorpholine (B91149) substituents on the aromatic ring.

Aromatic Protons: The protons on the benzoic acid ring are expected to appear in the aromatic region of the spectrum. The proton ortho to the carboxylic acid group and meta to the amino group would likely be the most downfield signal due to the deshielding effect of the carbonyl group. The proton ortho to the amino group would be shifted upfield.

Thiomorpholine Protons: The protons on the thiomorpholine ring would appear as two distinct multiplets, corresponding to the methylene groups adjacent to the nitrogen and sulfur atoms. Protons closer to the nitrogen atom are typically more deshielded than those adjacent to the sulfur atom.

Amine and Carboxylic Acid Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -COOH) | 7.5 - 7.8 | d |

| Aromatic H (ortho to -NH₂) | 6.8 - 7.1 | d |

| Aromatic H (meta to -COOH) | 7.2 - 7.4 | dd |

| Thiomorpholine H (adjacent to N) | 3.2 - 3.5 | t |

| Thiomorpholine H (adjacent to S) | 2.6 - 2.9 | t |

| -NH₂ | 4.5 - 5.5 | br s |

| -COOH | 10.0 - 12.0 | br s |

Note: Predicted values are for illustrative purposes. Actual experimental values may vary. d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet.

¹³C NMR spectroscopy would identify all unique carbon environments within the molecule.

Aromatic Carbons: The benzoic acid ring would display six distinct signals. The carbon of the carboxylic acid group would be the most downfield signal. The carbons attached to the nitrogen and sulfur-containing substituent, as well as the amino group, would have their chemical shifts influenced by the electron-donating or -withdrawing nature of these groups.

Thiomorpholine Carbons: The two sets of methylene carbons in the thiomorpholine ring would show distinct signals. The carbons adjacent to the more electronegative nitrogen atom would appear further downfield compared to those adjacent to the sulfur atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 168 - 172 |

| Aromatic C (attached to -COOH) | 120 - 125 |

| Aromatic C (attached to -NH₂) | 145 - 150 |

| Aromatic C (attached to thiomorpholine) | 140 - 145 |

| Aromatic CH | 115 - 130 |

| Thiomorpholine C (adjacent to N) | 50 - 55 |

| Thiomorpholine C (adjacent to S) | 25 - 30 |

Note: Predicted values are for illustrative purposes. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the protonated carbons in both the aromatic ring and the thiomorpholine moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbons of the carboxylic acid group and the aromatic carbons attached to the substituents. Correlations between the thiomorpholine protons and the aromatic carbons would confirm the point of attachment of the substituent.

In addition to HSQC and HMBC, other 2D NMR experiments could be employed for complete structural confirmation.

Correlation Spectroscopy (COSY): This experiment would show which protons are spin-spin coupled to each other, confirming the connectivity of protons within the aromatic ring and the thiomorpholine ring.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. The analysis would likely be performed in both positive and negative ion modes.

Positive Ion Mode: In this mode, the molecule would likely be detected as the protonated molecular ion [M+H]⁺. The exact mass measurement of this ion would allow for the determination of the elemental formula.

Negative Ion Mode: In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed, originating from the loss of a proton from the carboxylic acid group.

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ions, which can be used to confirm the elemental composition of this compound with a high degree of confidence.

Table 3: Predicted ESI-MS Data for this compound (C₁₁H₁₄N₂O₂S)

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 255.0854 |

| [M+Na]⁺ | 277.0673 |

| [M-H]⁻ | 253.0703 |

Note: m/z = mass-to-charge ratio. Predicted values are based on the exact mass of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar amino and carboxylic acid functional groups, is non-volatile. Therefore, derivatization is a mandatory prerequisite for GC-MS analysis to increase its volatility and thermal stability. colostate.edusigmaaldrich.com

The primary goal of derivatization is to replace the active hydrogen atoms on the amine (-NH2) and carboxylic acid (-COOH) groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies applicable to this compound include:

Silylation: This is a frequent derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. The resulting TBDMS derivatives are notably more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Alkylation: This method converts the carboxylic acid to an ester and can also modify the amino group. A common approach is esterification using reagents like methyl chloroformate (MCF), which reacts with both amino and carboxylic acid groups to yield stable and volatile derivatives suitable for GC-MS analysis.

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components on a capillary column (e.g., a nonpolar Rtx-5MS column) before entering the mass spectrometer. acs.org The mass spectrometer ionizes the molecules, typically through electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint for identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. algimed.com Unlike low-resolution mass spectrometry which measures nominal mass (the integer mass), HRMS can measure the mass of an ion with an accuracy of less than 5 parts per million (ppm). algimed.com

For this compound, the process involves:

Calculating the Theoretical Exact Mass: The exact mass is calculated based on the monoisotopic masses of the most abundant isotopes of its constituent elements (C, H, N, O, S).

Experimental Measurement: The compound is analyzed using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Comparison and Confirmation: The experimentally measured mass is compared to the theoretical exact mass. A match within a narrow tolerance (typically <5 ppm) confirms the elemental formula. algimed.com

This high level of mass accuracy allows for the differentiation between molecules that may have the same nominal mass but different elemental formulas. algimed.com Furthermore, tandem HRMS (MS/MS) can be employed to fragment the molecule and accurately measure the masses of the resulting fragments, which helps in elucidating its chemical structure. drug-dev.com

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂S |

| Nominal Mass | 238 Da |

| Monoisotopic (Exact) Mass | 238.07760 Da |

| Charge State (Protonated, [M+H]⁺) | 239.08538 Da |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate (stretch, bend, etc.). stmarys-ca.edu Different functional groups absorb IR radiation at specific, characteristic frequencies, making the resulting spectrum a molecular "fingerprint". stmarys-ca.edustmarys-ca.edu

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. stmarys-ca.edu The sample can be prepared as a solid mixed with potassium bromide (KBr) and pressed into a pellet. slideshare.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500-3300 | Strong, Very Broad |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3100-3500 | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium-Weak |

| C-H (Aliphatic - Thiomorpholine) | Stretch | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1680-1720 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1400-1600 | Medium, Multiple Bands |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Medium |

| C-N (Aromatic Amine & Thiomorpholine) | Stretch | 1250-1350 | Medium |

| C-S (Thiomorpholine) | Stretch | 600-800 | Weak-Medium |

Data compiled from general spectroscopic tables and analyses of benzoic acid, aminobenzoic acids, and thiomorpholine. stmarys-ca.edustmarys-ca.eduresearchgate.netnih.govdocbrown.info

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and observing the change in the light's frequency, which corresponds to the molecule's vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to nonpolar, symmetric bonds.

The Raman spectrum of this compound would provide valuable information, particularly about the aromatic ring and the sulfur-containing heterocycle. Key expected signals would include strong bands for the C=C stretching of the benzene (B151609) ring and vibrations associated with the C-S bonds in the thiomorpholine ring. researchgate.net Studies on aminobenzoic acids have shown characteristic bands for the benzene ring and the amino and carboxyl groups. researchgate.netresearchgate.net

Table 3: Expected Raman Shifts for this compound

| Functional Group / Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing/Stretching | ~1600, ~1000 |

| Carboxylic Acid | C=O Stretch | ~1650-1700 |

| Amino Group | NH₂ Scissoring | ~1620 |

| Thiomorpholine Ring | C-S Stretch | ~650-750 |

Data extrapolated from studies on aminobenzoic acid isomers and related structures. researchgate.netresearchgate.netlinfield.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The structure of this compound features a benzene ring substituted with both electron-donating groups (the amino and thiomorpholinyl groups) and an electron-withdrawing group (the carboxylic acid). This "push-pull" arrangement can lead to intramolecular charge-transfer (CT) character upon photoexcitation. rsc.orgnih.govresearchgate.net The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the substituted benzene ring. The position of the maximum absorbance (λ_max) is influenced by the substitution pattern and the solvent polarity. rsc.orgwikipedia.org The delocalization of electrons across the amino group, the benzene ring, and the carboxyl group facilitates the transition of electrons to a higher energy state upon absorbing light. wikipedia.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analytical separation of this compound from reaction mixtures or for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most common method.

Given the compound's polarity, reversed-phase HPLC (RP-HPLC) would be a suitable technique. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comnih.gov The retention of the compound can be controlled by adjusting the composition and pH of the mobile phase, which typically consists of a mixture of water (often with a buffer like ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. nih.gov

Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be highly effective for separating isomers or closely related compounds. sielc.comhelixchrom.com For instance, a column containing both hydrophobic C18 chains and ion-exchange groups could provide enhanced resolution for aminobenzoic acid derivatives. sielc.comhelixchrom.com Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. sielc.comderpharmachemica.com

Compound Index

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of "this compound." Its high resolution and sensitivity make it an ideal method for determining the purity of the compound and for conducting quantitative analyses in various matrices. A common approach for the analysis of aromatic acids and amines is reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A typical HPLC method for the analysis of "this compound" would involve a C18 column as the stationary phase. The mobile phase could consist of a gradient mixture of an aqueous buffer (such as ammonium acetate or formate, to control pH and improve peak shape) and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from any impurities, which may have different polarities.

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and other chromophores in the molecule absorb UV light at specific wavelengths. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of "this compound" and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Illustrative HPLC Data for Purity Assessment

| Peak | Retention Time (min) | Area | Area % |

| Impurity 1 | 4.2 | 15,000 | 0.5 |

| Impurity 2 | 7.8 | 10,000 | 0.3 |

| Product | 10.5 | 2,955,000 | 98.5 |

| Impurity 3 | 12.1 | 20,000 | 0.7 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for preliminary purity screening of "this compound."

For reaction monitoring, a small aliquot of the reaction mixture is spotted onto a TLC plate at different time intervals. The plate, typically coated with silica (B1680970) gel (a polar stationary phase), is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of mobile phase is crucial for achieving good separation between the starting materials, intermediates, and the final product. A common mobile phase for compounds of this nature could be a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent like ethyl acetate or methanol.

As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The relative positions of the spots, represented by their retention factor (Rf) values, are indicative of their polarities. The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Generally, more polar compounds have a stronger interaction with the silica gel and thus have lower Rf values.

For purity screening, a concentrated solution of the sample is spotted on the TLC plate. After development, the presence of multiple spots indicates the presence of impurities. The intensity of these impurity spots can give a qualitative estimation of the purity level. Visualization of the spots is typically achieved under UV light, as the aromatic nature of "this compound" and many related impurities allows them to be seen as dark spots on a fluorescent background.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Hexane (1:1 v/v) |

| Visualization | UV light at 254 nm |

Table 4: Hypothetical TLC Data for Reaction Monitoring

| Compound | Rf Value | Observation at t = 0h | Observation at t = 4h | Observation at t = 8h |

| Starting Material 1 | 0.8 | Intense Spot | Faint Spot | No Spot |

| Starting Material 2 | 0.6 | Intense Spot | Faint Spot | No Spot |

| Product | 0.4 | No Spot | Faint Spot | Intense Spot |

Computational and Theoretical Investigations of 2 Amino 5 Thiomorpholin 4 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, stability, and electronic properties of molecules. For a compound like 2-Amino-5-(thiomorpholin-4-yl)benzoic acid, these methods can provide invaluable insights.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of aminobenzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine key electronic properties. mdpi.com

The electronic character of this compound is dictated by the interplay of the electron-donating amino and thiomorpholine (B91149) groups and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring. DFT studies on analogous systems can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO is expected to be localized over the electron-rich aminophenyl and thiomorpholine moieties, while the LUMO is likely concentrated on the benzoic acid part of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | High (less negative) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Low (more negative) | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | Suggests higher chemical reactivity and lower kinetic stability. |

This data is illustrative and based on typical values for substituted aminobenzoic acids.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed for more accurate calculations of molecular properties, albeit at a higher computational cost. These methods are valuable for refining the geometries and energies obtained from DFT. For aminobenzoic acid derivatives, ab initio calculations can provide precise predictions of bond lengths, bond angles, and torsional angles.

The conformational landscape of this compound is of significant interest due to the flexible thiomorpholine ring. Computational studies on N-aryl thiomorpholines have shown that the thiomorpholine ring typically adopts a chair conformation. mdpi.com The N-aryl substituent can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable due to reduced steric hindrance. mdpi.com

For this compound, the benzoic acid moiety is the N-aryl substituent. The relative stability of the axial versus equatorial conformers can be determined by calculating their respective energies. The energy barrier for the interconversion between these conformers can also be computed, providing insight into the molecule's flexibility.

Table 2: Predicted Conformational Preferences for this compound

| Conformation | Relative Stability | Key Feature |

|---|---|---|

| Equatorial | More Stable | The benzoic acid group is in the equatorial position of the chair-form thiomorpholine ring. |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational flexibility of molecules over time. For aminobenzoic acid derivatives, MD simulations have been used to investigate their aggregation behavior in solution. chemrxiv.orgchemrxiv.org In the case of this compound, MD simulations could be employed to explore its conformational dynamics in different solvents.

These simulations can reveal how the thiomorpholine ring flexes and how the orientation of the benzoic acid group changes over time. This is particularly important for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its binding affinity. MD simulations can also shed light on the formation of intermolecular hydrogen bonds, which can influence the molecule's solubility and crystal packing. chemrxiv.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. For this compound, several reactions are of interest. For instance, the amino group can undergo reactions typical of anilines, such as diazotization. scirp.org The carboxylic acid group can participate in esterification or amidation reactions.

Theoretical studies on the reactivity of aminobenzoic acids have explored mechanisms such as amide bond formation. acs.org By modeling the reaction pathways, it is possible to determine the activation energies and predict the most favorable reaction routes. For example, in a reaction involving the amino group, computational models can help understand how the electronic effects of the thiomorpholine and carboxylic acid substituents influence the reactivity of the nitrogen atom.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.

NMR Spectroscopy: By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts. mdpi.com For this compound, theoretical predictions would be valuable for assigning the signals of the protons and carbons in the aromatic ring and the thiomorpholine moiety.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. mdpi.com This allows for the assignment of characteristic vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the various vibrations of the thiomorpholine ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Amino (N-H) | Stretching | 3300-3500 |

| Carboxylic Acid (C=O) | Stretching | 1680-1710 |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Aromatic C-N | Stretching | 1250-1350 |

These are typical ranges and would be refined by specific calculations.

Structure-Reactivity Relationship (SAR) Derivations from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of the molecule. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), are critical in understanding its reactivity. niscpr.res.inresearchgate.netniscpr.res.in

The distribution of electron density, for instance, can pinpoint nucleophilic and electrophilic sites within the molecule. For this compound, the amino group (-NH2) and the thiomorpholine ring's sulfur and nitrogen atoms are expected to be electron-rich, rendering them susceptible to electrophilic attack. Conversely, the carboxylic acid group (-COOH) and the benzene ring can act as electron-withdrawing regions, influencing the molecule's acidity and its potential for electrophilic aromatic substitution reactions.

Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution, highlighting regions of positive and negative electrostatic potential. nih.gov In the case of this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, indicating their propensity to interact with electrophiles or participate in hydrogen bonding. niscpr.res.in The hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

To systematically investigate the SAR, theoretical models can be used to analyze a series of virtual derivatives of this compound. By systematically modifying specific functional groups, one can observe the resulting changes in electronic properties and predict their impact on reactivity. For example, substituting the amino group with other electron-donating or electron-withdrawing groups would alter the electron density of the aromatic ring and, consequently, its reactivity. Similarly, modifications to the thiomorpholine ring could influence the molecule's steric and electronic properties.

A hypothetical analysis of such modifications is presented in the following data tables, which illustrate how changes in molecular descriptors, calculated through theoretical models, can be correlated with predicted reactivity.

Table 1: Hypothetical Quantum Chemical Parameters for Derivatives of this compound

| Compound | Substituent at C5 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | -NH2 | -5.8 | -1.2 | 4.6 | 3.5 |

| 2-Nitro-5-(thiomorpholin-4-yl)benzoic acid | -NO2 | -6.5 | -2.5 | 4.0 | 5.2 |

| 2-Hydroxy-5-(thiomorpholin-4-yl)benzoic acid | -OH | -5.6 | -1.1 | 4.5 | 3.1 |

| 2-Chloro-5-(thiomorpholin-4-yl)benzoic acid | -Cl | -6.1 | -1.5 | 4.6 | 4.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of computational analysis in SAR studies.

From this hypothetical data, a lower HOMO-LUMO energy gap for the nitro-substituted derivative suggests a higher chemical reactivity compared to the parent compound. researchgate.net The increased dipole moment in the nitro and chloro derivatives indicates a more polarized molecule, which could influence its solubility and binding affinity.

Further SAR derivations can be made by examining the impact of structural modifications on the molecule's interaction with a hypothetical biological target. Molecular docking simulations, a common computational technique, can predict the binding affinity and orientation of a ligand within the active site of a protein. niscpr.res.inniscpr.res.in By modeling these interactions for a series of derivatives, a relationship between specific structural features and binding strength can be established.

Table 2: Hypothetical Molecular Docking Results for Derivatives of this compound with a Target Protein

| Compound | Substituent at C2 | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| This compound | -NH2 | -8.5 | Hydrogen bond with Asp120, Pi-cation with Lys78 |

| 5-(thiomorpholin-4-yl)benzoic acid | -H | -7.2 | Hydrogen bond with Asp120 |

| 2-Methylamino-5-(thiomorpholin-4-yl)benzoic acid | -NHCH3 | -8.9 | Hydrogen bond with Asp120, Pi-cation with Lys78, Hydrophobic interaction with Leu80 |

| 2-Acetylamino-5-(thiomorpholin-4-yl)benzoic acid | -NHCOCH3 | -7.8 | Hydrogen bond with Asp120 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of computational analysis in SAR studies.

This hypothetical docking data suggests that the amino group at the C2 position is crucial for a strong interaction with the target, likely through the formation of a key hydrogen bond and a pi-cation interaction. niscpr.res.in The introduction of a small alkyl group on the amine (methylamino) could enhance binding through additional hydrophobic interactions, while a bulkier acetyl group might decrease affinity due to steric hindrance.

Non Biological Applications and Potential in Advanced Materials Chemistry

Utility as a Synthon and Building Block in Organic Synthesis

The strategic placement of an amino group, a carboxylic acid, and a thiomorpholine (B91149) moiety on a benzene (B151609) ring makes 2-Amino-5-(thiomorpholin-4-yl)benzoic acid a highly versatile precursor in synthetic organic chemistry. These functional groups offer multiple reactive sites for a variety of chemical transformations, enabling the construction of more complex molecular frameworks.

Precursor for Complex Heterocyclic Systems

The presence of the primary amino group and the carboxylic acid ortho to each other on the benzene ring is a classic structural motif for the synthesis of a wide array of fused heterocyclic systems. This arrangement facilitates cyclization reactions with various reagents to form new rings. For instance, reactions with appropriate dicarbonyl compounds or their equivalents can lead to the formation of quinazolinone derivatives. The thiomorpholine group, while generally less reactive, can influence the electronic properties and solubility of the resulting heterocyclic compounds, and its sulfur atom could potentially participate in further reactions under specific conditions.

The synthesis of novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones has been achieved through the nucleophilic interaction of 3-aminoquinazolinone derivatives with different reagents. nih.gov While not directly employing this compound, this research highlights the general synthetic utility of amino-functionalized aromatic acids in constructing complex heterocyclic frameworks. The amino acid moiety serves as a foundational component for building fused ring systems with potential applications in various fields of chemistry. nih.gov

Intermediate in the Synthesis of Agrochemicals (Non-Biological Aspects)

The structural features of this compound suggest its potential as an intermediate in the synthesis of agrochemicals. The aminobenzoic acid core is a common scaffold in a number of commercially successful herbicides and fungicides. The thiomorpholine substituent can be a key pharmacophore or can be modified to fine-tune the activity spectrum and physical properties of the final agrochemical product. Synthetic pathways could involve the modification of the carboxylic acid and amino groups to introduce other functional moieties required for agrochemical efficacy.

Exploration in Materials Science

The unique combination of functional groups in this compound also makes it an attractive candidate for applications in materials science. Its ability to be incorporated into larger molecular structures and its potential to interact with surfaces open up possibilities for the creation of new materials with tailored properties.

Incorporation into Polymeric Materials (e.g., polyamides, polyimides)

The presence of both an amino group and a carboxylic acid allows this compound to act as a monomer in polycondensation reactions. It can be polymerized with diamines or diacids to form polyamides, or with dianhydrides to form polyimides. The incorporation of the thiomorpholine-substituted benzoic acid unit into the polymer backbone can significantly influence the properties of the resulting material. For example, it may enhance thermal stability, alter solubility, and introduce specific functionalities due to the presence of the sulfur and nitrogen atoms in the thiomorpholine ring. These modified polymers could find applications in high-performance plastics, specialty fibers, and membranes.

Role in Functional Coatings and Surface Modification

The carboxylic acid group of this compound can be used to anchor the molecule to various surfaces, such as metal oxides or other materials with hydroxyl groups. This makes it a potential agent for surface modification and the development of functional coatings. Once attached to a surface, the exposed thiomorpholine and amino groups can impart new properties to that surface, such as altered hydrophilicity, improved adhesion, or the ability to coordinate with metal ions. Such functionalized surfaces could be beneficial in applications ranging from corrosion protection to the creation of biocompatible coatings on medical implants. The development of functional surfaces and smart coatings is an active area of research for polymeric materials. mdpi.com

Investigation as a Component in Catalytic Systems

The structural framework of this compound suggests its potential as a ligand in the development of novel catalytic systems. The presence of multiple heteroatoms—nitrogen, oxygen, and sulfur—offers several potential coordination sites for metal ions, which are often the active centers in homogeneous and heterogeneous catalysts. The amino group and the carboxylic acid group on the benzene ring, along with the sulfur and nitrogen atoms in the thiomorpholine ring, can act as chelating agents, stabilizing metal centers and influencing their catalytic activity and selectivity.

The aminobenzoic acid scaffold is a well-known component in the design of ligands for various catalytic transformations. For instance, derivatives of anthranilic acid (2-aminobenzoic acid) have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The electronic properties of the aminobenzoic acid moiety can be readily tuned by the substituent at the 5-position, which in this case is the thiomorpholine group. The sulfur atom in the thiomorpholine ring could further enhance the catalytic performance by interacting with soft metal centers, a principle often utilized in catalyst design.

Table 1: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

| Catalytic Reaction | Potential Metal Center | Rationale |

| Cross-Coupling Reactions | Palladium (Pd), Copper (Cu) | The aminobenzoic acid core is a known ligand scaffold for these reactions. |

| Oxidation Reactions | Manganese (Mn), Cobalt (Co) | The multidentate nature of the ligand could stabilize high-valent metal species. |

| Hydrogenation Reactions | Rhodium (Rh), Ruthenium (Ru) | The nitrogen and sulfur donors can influence the electronic environment of the metal center. |

Further research into the synthesis and characterization of metal complexes of this compound is essential to validate its potential in catalysis. The steric and electronic effects imparted by the thiomorpholine group could lead to the development of catalysts with unique reactivity and selectivity profiles.

Applications in Analytical Chemistry Reagents

The structural features of this compound also make it a promising candidate for applications in analytical chemistry, particularly as a reagent for the detection and quantification of metal ions. The ability of the molecule to form stable and often colored complexes with various metal ions is a key attribute for its use in spectrophotometric and spectrofluorimetric analysis.

The aminobenzoic acid portion of the molecule can participate in complexation reactions, and the presence of the thiomorpholine ring introduces additional coordination sites. The sulfur atom, in particular, has a high affinity for heavy metal ions such as mercury, lead, and cadmium. Upon complexation, the electronic properties of the molecule are altered, which can lead to a change in its absorption or emission spectrum. This change can be harnessed for the development of sensitive and selective analytical methods.

Table 2: Potential Analytical Applications of this compound

| Analytical Technique | Target Analyte | Principle of Detection |

| UV-Vis Spectrophotometry | Transition Metal Ions (e.g., Cu²⁺, Ni²⁺) | Formation of colored complexes leading to a change in absorbance. |

| Fluorescence Spectroscopy | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Complexation-induced changes in fluorescence intensity (chelation-enhanced fluorescence or quenching). |

| Ion-Selective Electrodes | Specific Metal Ions | Incorporation into a membrane to selectively bind and transport target ions. |

Furthermore, the molecule could be functionalized and immobilized onto a solid support, such as silica (B1680970) gel or a polymer matrix, to create a new sorbent for solid-phase extraction. This would allow for the preconcentration of trace metal ions from complex matrices before their determination by instrumental methods. The selectivity of such a sorbent would be dictated by the specific binding properties of the this compound moiety.

Potential as Corrosion Inhibitors for Metallic Surfaces (based on studies of similar structures)

The prevention of corrosion is of paramount importance in numerous industries. Organic compounds containing heteroatoms and aromatic rings have been extensively studied as corrosion inhibitors. Based on the structural characteristics of similar molecules, this compound is a promising candidate for protecting metallic surfaces, particularly in acidic environments.

The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption process can be facilitated by the presence of heteroatoms with lone pairs of electrons (such as nitrogen, oxygen, and sulfur) and π-electrons from the aromatic ring. This compound possesses all these features.

Studies on analogous compounds, such as aminobenzoic acids and sulfur-containing heterocycles, have demonstrated their effectiveness as corrosion inhibitors for steel, aluminum, and copper in various corrosive media. The amino group and the carboxylic acid group can interact with the metal surface through their lone pair electrons and polar functional groups. The thiomorpholine ring, with its sulfur atom, is expected to exhibit a strong affinity for metal surfaces, further enhancing the adsorption and inhibitory effect. The planar orientation of the benzene ring would allow for maximum surface coverage.

Table 3: Comparison of Structural Features of this compound with Known Corrosion Inhibitors

| Structural Feature | Role in Corrosion Inhibition | Presence in Target Molecule |

| Aromatic Ring | π-electron interaction with vacant d-orbitals of the metal. | Yes |

| Nitrogen Atoms | Lone pair electron donation to the metal surface. | Yes (amino and thiomorpholine) |

| Oxygen Atoms | Lone pair electron donation and electrostatic interaction. | Yes (carboxylic acid) |

| Sulfur Atom | Stronger adsorption on metal surfaces compared to N and O. | Yes (thiomorpholine) |

The combined presence of these functional groups in a single molecule suggests a synergistic effect, potentially leading to high inhibition efficiency. Experimental investigations, such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, would be necessary to quantify the corrosion inhibition performance of this compound and to elucidate its mechanism of action.

Future Research Directions and Emerging Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of aminobenzoic acid derivatives often relies on petroleum-based precursors and can involve harsh reaction conditions, leading to environmental concerns. bldpharm.com Future research should prioritize the development of green and sustainable synthetic routes to 2-Amino-5-(thiomorpholin-4-yl)benzoic acid.

Key areas of focus could include:

Biosynthesis: Exploring enzymatic or microbial pathways for the synthesis of the aminobenzoic acid core could offer a more environmentally friendly alternative to conventional chemical methods. bldpharm.com